

# InChI key and CAS number for 2-Iodo-1H-benzoimidazole

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## Compound of Interest

Compound Name: **2-Iodo-1H-benzoimidazole**

Cat. No.: **B1610520**

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An In-depth Technical Guide to **2-Iodo-1H-benzoimidazole**: A Cornerstone for Innovation in Medicinal Chemistry and Materials Science

## Abstract

This technical guide provides a comprehensive overview of **2-Iodo-1H-benzoimidazole**, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We delve into its fundamental chemical identifiers, physicochemical properties, and detailed synthesis methodologies. The document elucidates the compound's chemical reactivity, highlighting its role as a versatile synthetic intermediate for creating diverse molecular libraries. Furthermore, we explore its applications as a privileged scaffold in the discovery of novel therapeutic agents and its potential in materials science. This guide is intended to serve as an authoritative resource, grounded in scientific literature, to facilitate and inspire future research and development involving this pivotal molecule.

## Core Identification and Physicochemical Properties

**2-Iodo-1H-benzoimidazole** is a solid, off-white compound featuring a benzimidazole core structure, which is a bicyclic system composed of fused benzene and imidazole rings.<sup>[1]</sup> The strategic placement of an iodine atom at the 2-position of the imidazole ring is the defining feature of this molecule, profoundly influencing its chemical reactivity and utility in synthesis. This iodine atom serves as an excellent leaving group, making the compound a valuable precursor for a wide range of chemical transformations.<sup>[1]</sup>

Below is a summary of its key identifiers and computed physicochemical properties.

Identifier	Value	Source
CAS Number	27692-04-2	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	ZROZRIKRPGMZBK-UHFFFAOYSA-N	<a href="#">[2]</a>
IUPAC Name	2-iodo-1H-benzimidazole	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	244.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1=CC=C2C(=C1)NC(=N2)I	<a href="#">[1]</a>
Physical Form	Off-White Solid	<a href="#">[3]</a>
Boiling Point (Predicted)	369.1 ± 25.0 °C	<a href="#">[4]</a>
Density (Predicted)	2.082 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa (Predicted)	10.11 ± 0.10	<a href="#">[4]</a>

## Synthesis of 2-Iodo-1H-benzimidazole: A Protocol and Mechanistic Insight

The synthesis of **2-Iodo-1H-benzimidazole** presents a distinct challenge in heterocyclic chemistry, primarily concerning the regioselective introduction of iodine at the C2 position of the electron-rich benzimidazole ring system.[\[1\]](#) Several methods have been established, with the direct iodination of a benzimidazole precursor being a common approach.[\[1\]](#)

## Experimental Protocol: Direct Iodination of 1H-Benzimidazole

This protocol describes a general method for the synthesis of **2-Iodo-1H-benzimidazole**.

Objective: To synthesize **2-Iodo-1H-benzimidazole** via direct iodination of 1H-benzimidazole.

Materials:

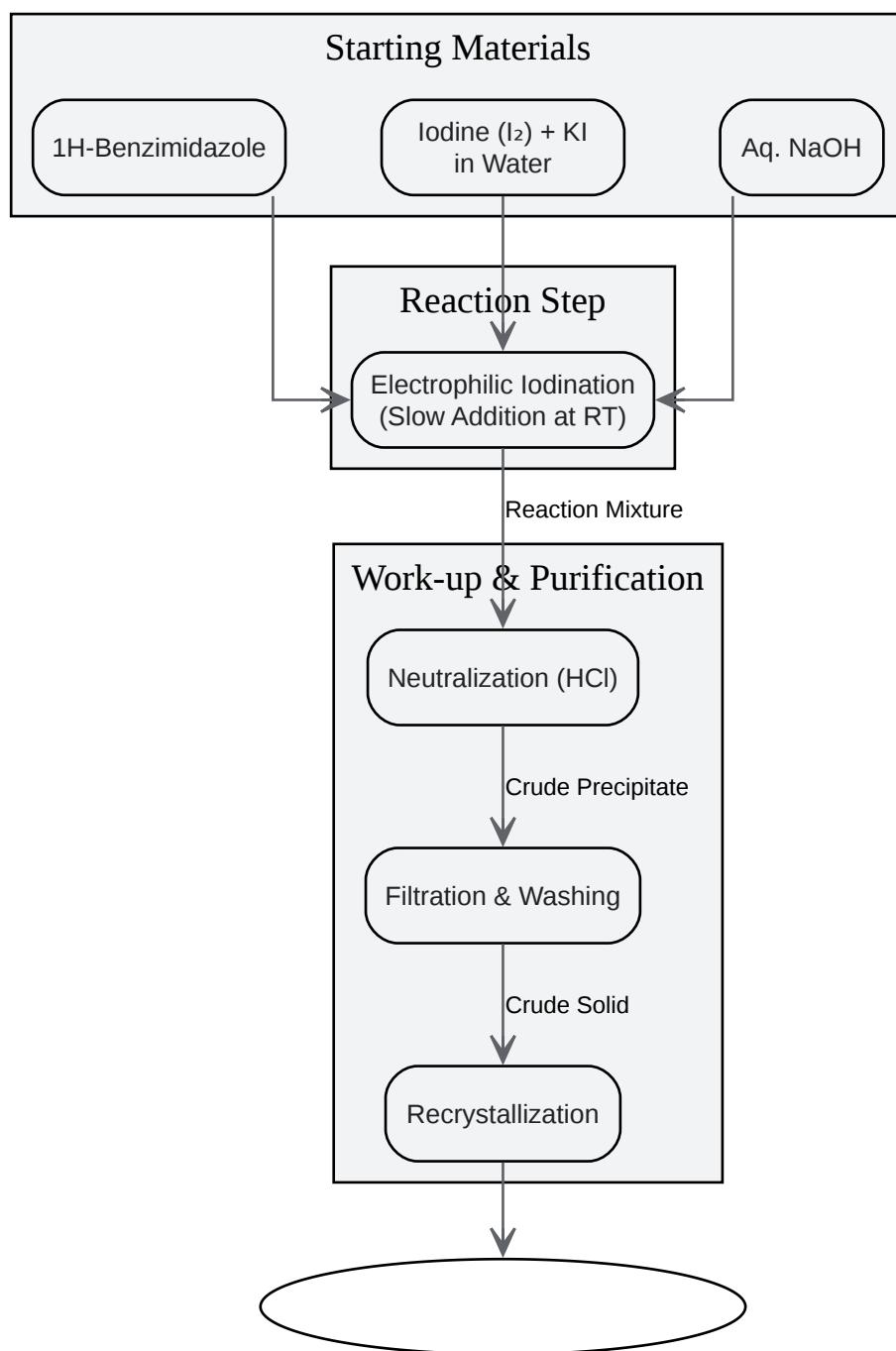
- 1H-Benzimidazole
- Iodine (I<sub>2</sub>)
- Potassium Iodide (KI)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ethanol

Procedure:

- Preparation of Iodinating Agent: In a flask, dissolve Potassium Iodide (KI) in deionized water. To this solution, add Iodine (I<sub>2</sub>) and stir until it is completely dissolved, forming the I<sub>3</sub><sup>-</sup> (triiodide) ion in solution. The formation of triiodide is crucial as it is a milder and more selective iodinating agent than I<sub>2</sub> alone.
- Reaction Setup: In a separate reaction vessel, dissolve 1H-benzimidazole in an aqueous solution of Sodium Hydroxide (NaOH). The basic medium deprotonates the imidazole nitrogen, activating the ring system for electrophilic substitution.
- Iodination: Slowly add the prepared iodine solution to the benzimidazole solution at room temperature with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product. Filter the resulting solid, wash it with cold water to remove any inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting material.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Iodo-1H-benzoimidazole** as an off-white solid.

**Causality and Trustworthiness:** This protocol is designed to be self-validating. The use of a basic medium activates the substrate, while the slow addition of the iodinating agent controls the reaction rate and selectivity. Neutralization precipitates the product, and subsequent washing and recrystallization steps ensure the removal of impurities, leading to a high-purity final compound.

## Synthesis Workflow Diagram



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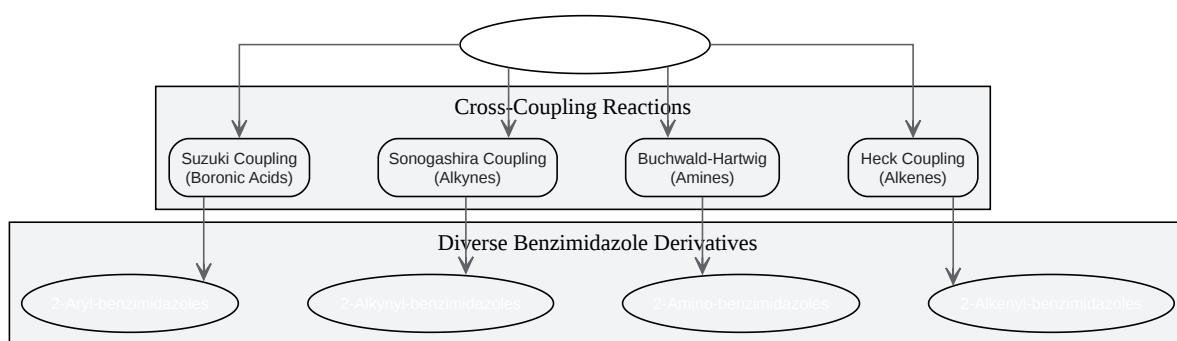
Caption: General workflow for the synthesis of **2-Iodo-1H-benzoimidazole**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Iodo-1H-benzoimidazole** is rooted in its dual reactivity. The iodine atom at the C2 position is highly susceptible to nucleophilic substitution, allowing for its replacement with a wide array of functional groups.<sup>[1]</sup> This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.<sup>[5]</sup>

Simultaneously, the aromatic benzimidazole core can undergo electrophilic aromatic substitution, typically at the nitrogen atoms.<sup>[1]</sup> This dual reactivity enables chemists to build molecular complexity and generate large libraries of diversely substituted benzimidazole derivatives from a single, readily accessible precursor.<sup>[1]</sup>

## Role as a Synthetic Intermediate

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Caption: Versatility of **2-Iodo-1H-benzoimidazole** in cross-coupling reactions.

## Applications in Research and Drug Development

The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.<sup>[5][6][7]</sup> This is attributed to its physicochemical properties, including its capacity for hydrogen bonding,  $\pi$ - $\pi$  stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules.<sup>[6]</sup>

- Antimicrobial and Anticancer Agents: Derivatives of **2-Iodo-1H-benzoimidazole** are actively explored for their potential as antimicrobial and anticancer drugs.<sup>[1]</sup> Research has shown that various benzimidazole compounds exhibit significant activity against pathogens like *Candida albicans* and *Mycobacterium smegmatis*, as well as interfering with cellular processes in cancer cells.<sup>[1][8]</sup> The ability to easily modify the 2-position allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.<sup>[6]</sup>
- Organic Synthesis: As detailed previously, it serves as a crucial building block for synthesizing more complex organic molecules and creating libraries of compounds for high-throughput screening in drug discovery programs.<sup>[1]</sup>
- Materials Science: The unique electronic properties of the benzimidazole core suggest potential applications in the development of novel functional materials, such as polymers, pigments, or sensors.<sup>[1][5]</sup>

## Safety and Handling

**2-Iodo-1H-benzoimidazole** is intended for research use only.<sup>[1]</sup> As with any chemical reagent, it should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Iodo-1H-benzoimidazole** is more than just a chemical compound; it is a versatile tool that empowers innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with the proven biological significance of the benzimidazole scaffold, establishes it as a high-value intermediate for the synthesis of novel pharmaceuticals and advanced materials. This

guide provides the foundational knowledge for researchers to harness the full potential of this remarkable molecule in their scientific endeavors.

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